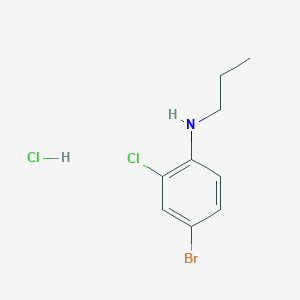

4-bromo-2-chloro-N-propylaniline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-2-chloro-N-propylaniline hydrochloride” is a chemical compound with the CAS Number: 2138033-07-3 . It has a molecular weight of 285.01 and is typically available in powder form . The compound is used for research purposes.

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-2-chloro-N-propylaniline hydrochloride . The InChI code for this compound is 1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7 (10)6-8 (9)11;/h3-4,6,12H,2,5H2,1H3;1H .Physical And Chemical Properties Analysis

The compound has a melting point of 139-140 degrees Celsius . It is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Properties

“4-bromo-2-chloro-N-propylaniline hydrochloride” is a chemical compound that belongs to the family of arylamines. It has a molecular weight of 285.01 . The compound is typically stored at room temperature and appears as a powder . It has a melting point of 139-140°C .

Synthesis

The synthesis of 4-Bromoaniline, a related compound, involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in various chemical syntheses .

Heck Cross-Coupling Reactions

4-Bromoaniline could serve as an aryl halide substrate in Heck cross-coupling reactions . These reactions are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks (COFs), promoting carbon-carbon (C-C) bond formation .

Mannich Reactions

4-Bromoaniline acts as an aromatic amine in Mannich reactions . This enables the introduction of bromine into β-amino ketones for further chemical modifications .

Pharmaceutical Applications

The processes involving 4-Bromoaniline are significant in producing pharmaceuticals . It serves as a versatile intermediate for various synthetic applications .

Production of Complex Organic Molecules

4-Bromoaniline is used in the synthesis of various organic molecules through catalytic processes . It’s a compound that can be used in the synthesis of complex organic molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-bromo-2-chloro-N-propylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h3-4,6,12H,2,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHASZFHZPSCOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)Br)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-chloro-N-propylaniline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-oxo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2510029.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2510033.png)

![N-[4-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2510034.png)

![N'-thieno[2,3-d]pyrimidin-4-yl-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide](/img/structure/B2510035.png)

![7-Methyl-3,4-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione](/img/structure/B2510039.png)

![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)

![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)

![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)